molecular formula C15H10ClNO2 B6246529 1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione CAS No. 951899-40-4

1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B6246529
CAS No.: 951899-40-4
M. Wt: 271.7
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 7-chloroindole-2,3-dione with benzylamine under acidic conditions can yield the desired compound . The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-2,3-dihydro-1H-indole-2,3-dione: Lacks the chlorine substituent.

    7-chloro-2,3-dihydro-1H-indole-2,3-dione: Lacks the benzyl group.

    1-benzyl-7-chloroindole: Lacks the dione functionality.

Uniqueness

1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione is unique due to the presence of both the benzyl and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications .

Properties

CAS No.

951899-40-4

Molecular Formula

C15H10ClNO2

Molecular Weight

271.7

Purity

95

Origin of Product

United States

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